![molecular formula C13H11ClN2O4S B2905058 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid CAS No. 1384623-46-4](/img/structure/B2905058.png)
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPAA is a sulfonamide derivative and is structurally similar to other sulfonamide drugs used in medicine.
作用机制
The exact mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been found to have antibacterial activity against both gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid in lab experiments is its ability to inhibit the activity of enzymes involved in various cellular processes. This makes it a useful tool for studying the role of these enzymes in disease processes. However, one of the limitations of using 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is its potential toxicity. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid. One area of research is the development of more potent and selective 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid analogs. Another area of research is the investigation of the potential use of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Its ability to inhibit the activity of enzymes involved in various cellular processes makes it a useful tool for studying the role of these enzymes in disease processes. However, its potential toxicity can limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid and its potential applications in various fields.
合成方法
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid can be synthesized using a multi-step process. The first step involves the reaction of 6-chloropyridine-3-sulfonamide with 3-bromoacetophenone in the presence of a base to form 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetophenone. The second step involves the reduction of the ketone group to an alcohol using sodium borohydride. The final step involves the oxidation of the alcohol to a carboxylic acid using potassium permanganate.
科学研究应用
2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
属性
IUPAC Name |
2-[3-[(6-chloropyridin-3-yl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c14-12-5-4-11(8-15-12)21(19,20)16-10-3-1-2-9(6-10)7-13(17)18/h1-6,8,16H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRLWLAZEUVNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2904975.png)
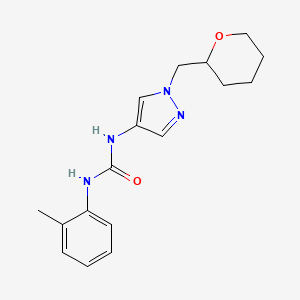
![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)
![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)
![N-benzyl-7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2904981.png)
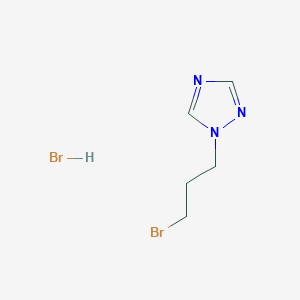
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)butyramide](/img/structure/B2904983.png)
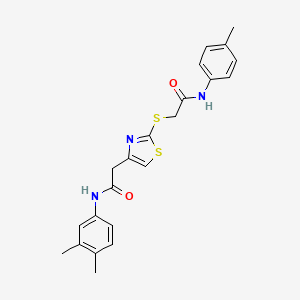
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
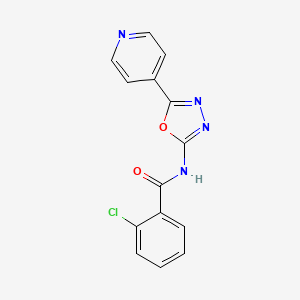
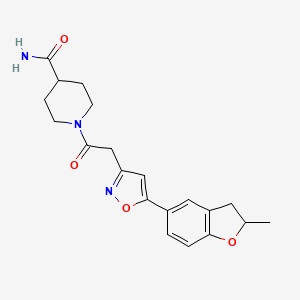
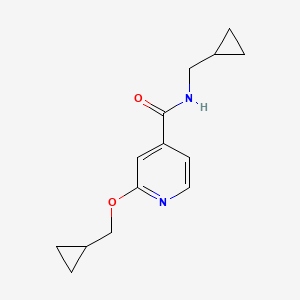
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)
![N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904998.png)